molecular formula C13H21NO3 B7192984 N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide

N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B7192984
M. Wt: 239.31 g/mol
InChI Key: MSTUFXQHKWTAJQ-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-7-13(5-6-17-8-13)14-12(16)11-9-3-1-2-4-10(9)11/h9-11,15H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTUFXQHKWTAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC3(CCOC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxolan-3-yl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It can influence biochemical pathways by interacting with key proteins or nucleic acids, altering their function or expression.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane derivatives: These compounds share the bicyclic core but differ in their functional groups, leading to different chemical properties and applications.

    Oxolan-3-yl derivatives: Compounds with the oxolan-3-yl group but different core structures, which may have varying reactivity and biological activity.

Uniqueness

N-[3-(hydroxymethyl)oxolan-3-yl]bicyclo[4.1.0]heptane-7-carboxamide is unique due to its combination of the bicyclic core and the oxolan-3-yl group, which imparts specific chemical and biological properties not found in other similar compounds.

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